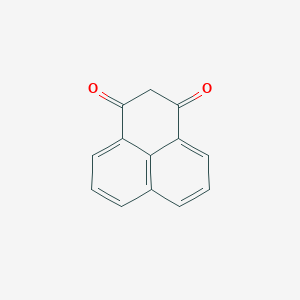

(3R,6R)-3,6-二甲基-1,4-二氧六环-2,5-二酮

概述

描述

(3R,6R)-3,6-Dimethyl-1,4-dioxane-2,5-dione, commonly referred to as DMDD, is a chemical compound with a variety of applications in both scientific and industrial research. It is a cyclic dimer of acetone with a molecular weight of 166.2 g/mol and a boiling point of 101.1°C. DMDD is a colorless and odorless liquid that is soluble in water and organic solvents. It is an important building block for the synthesis of other compounds, and is also used in a variety of research applications, including drug discovery and development, biochemical and physiological studies, and laboratory experiments.

科学研究应用

聚合物合成和性质

(3R,6R)-3,6-二甲基-1,4-二氧六环-2,5-二酮及其衍生物的聚合物合成潜力已被探索。例如,已经开发出源自 L-抗坏血酸和 D-异抗坏血酸的单体,通过开环聚合合成聚合物。这些聚合物通过各种光谱技术表征,发现它们是无定形的,在氮气下稳定至 250°C (Bueno、Molina 和 Galbis,2009 年)。

分子和晶体结构分析

(3R,6R)-3,6-二甲基-1,4-二氧六环-2,5-二酮衍生物的分子结构已通过 X 射线衍射分析等方法进行了研究。这些研究提供了对这些化合物的构象和键合模式的见解,有助于更深入地了解它们的化学性质 (Zolotoi 等,1994 年)。

腐蚀抑制

研究还调查了使用某些 (3R,6R)-3,6-二甲基-1,4-二氧六环-2,5-二酮衍生物作为腐蚀抑制剂。已经发现这些化合物在酸性环境中保护诸如低碳钢之类的金属方面是有效的,展示了它们在工业应用中的潜力 (Chafiq 等,2020 年)。

有机催化聚合

某些衍生物的开环聚合已成功地使用有机催化剂催化,从而产生了具有在各个领域潜在应用的高分子量聚合物 (Boullay 等,2010 年)。

电化学研究

电化学方法已被用于研究 (3R,6R)-3,6-二甲基-1,4-二氧六环-2,5-二酮的衍生物,揭示了它们的氧化还原性质。这项研究有助于开发用于电子和电化学应用的新材料 (Ungureanu 等,2011 年)。

安全和危害

The safety data sheet for “(3R,6R)-3,6-Octanediol”, a similar compound, indicates that it is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention .

作用机制

Target of Action

The targets would therefore be more relevant in the context of PLA and its applications, which include drug delivery systems and biodegradable materials .

Mode of Action

The mode of action of D-Lactide is primarily through its polymerization to form PLA. This process involves the opening of the lactide ring and the formation of ester linkages between monomers. The resulting PLA polymer can interact with various biological systems depending on its application .

Biochemical Pathways

Lactic acid can then be metabolized in the body via the citric acid cycle, a key metabolic pathway .

Pharmacokinetics

The pharmacokinetics of D-Lactide would be more relevant in the context of its polymer PLA, particularly when used in drug delivery systems. The absorption, distribution, metabolism, and excretion (ADME) of PLA-based systems can vary greatly depending on their design and the specific drug being delivered .

Result of Action

The primary result of D-Lactide’s action is the formation of PLA. As a biodegradable and biocompatible polymer, PLA has a wide range of applications in medicine and other fields. When used in drug delivery, for example, PLA can help to improve the bioavailability and efficacy of various drugs .

Action Environment

The action of D-Lactide and its polymer PLA can be influenced by various environmental factors. For example, the rate of PLA degradation can be affected by factors such as pH, temperature, and the presence of certain enzymes. These factors can therefore influence the efficacy and stability of PLA-based systems .

生化分析

Biochemical Properties

D-lactide plays a significant role in biochemical reactions. It is involved in the synthesis of high molar mass poly(lactic acid) (PLA), which is applied as a bio-based material for various applications such as medical prostheses, membranes, drug delivery, and hydrogels . The synthesis of D-lactide involves strict temperature and pressure control, catalyst use, and it is a time-consuming process .

Cellular Effects

The effects of D-lactide on various types of cells and cellular processes are significant. For instance, D-lactide is used in the synthesis of poly(D,L-lactic acid) microspheres, which have been shown to enter cells more easily and have lower cytotoxicity .

Molecular Mechanism

The mechanism of action of D-lactide at the molecular level involves its polymerization to form poly(lactic acid) (PLA). This process is facilitated by various catalysts and requires strict temperature and pressure control . The resulting PLA has many attractive properties, making it a valuable material in various applications .

Temporal Effects in Laboratory Settings

The effects of D-lactide over time in laboratory settings are primarily observed in its stability and degradation. D-lactide exhibits negative polymerization enthalpy, indicating a high exothermic reaction, around −23 kJ/mol to −27.0 kJ/mol, and entropy of −13.0 kJ/mol∙K at 400 K .

Dosage Effects in Animal Models

The effects of D-lactide vary with different dosages in animal models. For instance, in a study involving Sprague Dawley rats, it was found that the injected volumes of D-lactide were stable from the 2nd to the 20th week after injection, and no abnormalities were observed around the injection sites .

Metabolic Pathways

D-lactide is involved in the metabolic pathway leading to the production of poly(lactic acid) (PLA). This process involves the dehydration of lactic acid, followed by the prepolymer depolymerization process, and subsequent purification .

Transport and Distribution

The transport and distribution of D-lactide within cells and tissues are facilitated by its conversion into poly(lactic acid) (PLA). The resulting PLA can be transported and distributed within cells and tissues, where it can exert its effects .

Subcellular Localization

The subcellular localization of D-lactide is primarily in the form of poly(lactic acid) (PLA), which can be found in various compartments or organelles within the cell depending on its application . For instance, in the context of drug delivery, PLA can be designed to target specific compartments within the cell .

属性

IUPAC Name |

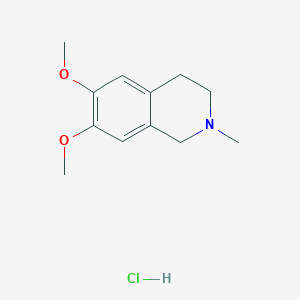

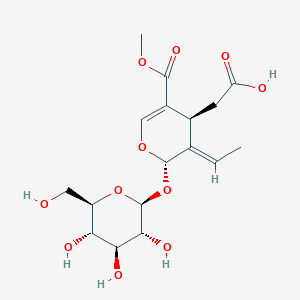

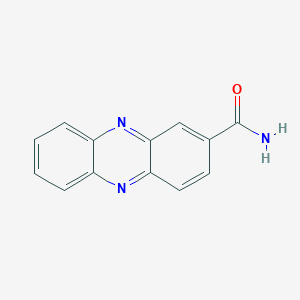

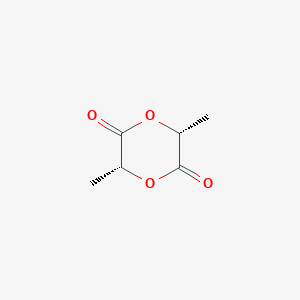

(3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-3-5(7)10-4(2)6(8)9-3/h3-4H,1-2H3/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTUDXZGHPGLLC-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)O[C@@H](C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25038-75-9, 1044507-68-7 | |

| Record name | D-Lactide homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25038-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6R)-rel-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1044507-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10873989 | |

| Record name | D,D-Dilactide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13076-17-0 | |

| Record name | D-Lactide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13076-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lactide, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013076170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D,D-Dilactide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LACTIDE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1863O7V0Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key thermal properties of polylactides synthesized from D-lactide?

A1: Poly(D-lactide) (PDLA) exhibits similar thermal properties to its enantiomer, poly(L-lactide) (PLLA). Both have a glass transition temperature (Tg) that can be influenced by factors like molecular weight and D-lactide content. [] Importantly, PDLA can form stereocomplexes with PLLA, resulting in significantly enhanced thermal stability, with melting temperatures (Tm) around 50 °C higher than either homopolymer. []

Q2: How does the D-lactide content affect the properties of polylactide materials?

A2: Increasing the D-lactide content generally decreases the crystallinity of PLA. High D-lactide content can lead to amorphous PLA, while lower contents allow for semi-crystalline structures. [, , ] This directly impacts properties like flexibility, degradation rate, and mechanical strength. For instance, higher D-lactide content can enhance flexibility but may reduce strength. [, ]

Q3: Can D-lactide based polymers be used for biomedical applications?

A3: Yes, poly(D-lactide) and its copolymers are promising for biomedical applications due to their biocompatibility and biodegradability. [, ] For example, poly(D-lactide) membranes have shown potential in bone regeneration by promoting bone formation within defects. []

Q4: What is the impact of stereocomplex formation on the properties of PLA materials?

A4: Stereocomplex formation between PDLA and PLLA leads to enhanced thermal and mechanical properties compared to the individual homopolymers. [, , , , ] This is due to the formation of a more tightly packed and thermodynamically stable crystalline structure.

Q5: How does the molecular weight of PDLA influence the properties of PLA blends?

A5: Blending PLLA with supramolecular polymers based on PDLA-PCVL-PDLA triblock copolymers, where PCVL represents poly(ε-caprolactone-co-δ-valerolactone), has been shown to improve PLLA properties. [] The molecular weight of the PDLA block in the supramolecular polymer influences the crystallization rate, melt strength, and toughness of the blend.

Q6: What makes electrospun nanofiber mats from D-lactide-containing PLAs unique?

A6: Electrospinning PLAs with varying D-lactide contents offers control over nanofiber morphology and mat properties. [] Higher D-lactide content can lead to coarser fibers with higher water vapor transmission rates, making them suitable for specific applications like wound dressings.

Q7: What are the common methods for synthesizing poly(D-lactide)?

A7: PDLA is typically synthesized via ring-opening polymerization (ROP) of D-lactide, often using catalysts like tin(II) octoate (Sn(Oct)2). [, , , ] This polymerization can be achieved in bulk or solution, with reaction conditions influencing the final polymer properties.

Q8: Can enzymes be used to catalyze the polymerization of D-lactide?

A8: Yes, engineered enzymes like Candida antarctica lipase B have been successfully redesigned to catalyze the ring-opening polymerization of D-lactide, offering a greener alternative to traditional catalysts. []

Q9: How can the molecular weight of PDLA be controlled during synthesis?

A9: The molecular weight of PDLA can be controlled by factors like monomer-to-initiator ratio, reaction time, and temperature. [, ] Chain extenders can also be added during polymerization to increase molecular weight. []

Q10: How is the stereocomplex formation between PLLA and PDLA confirmed?

A10: Stereocomplex formation is confirmed by various techniques, including differential scanning calorimetry (DSC), which shows a higher melting temperature for the stereocomplex compared to individual polymers. [, , , , ] Other techniques include wide-angle X-ray diffraction (WAXD), which reveals a distinct crystalline structure for the stereocomplex, and Fourier-transform infrared spectroscopy (FTIR). [, , , ]

Q11: How can we visualize the aggregates formed by stereocomplexation?

A11: Advanced microscopy techniques, like confocal laser scanning fluorescence microscopy (CLSFM), are used to visualize the aggregates. This is often done by using fluorescently labeled PDLA, allowing researchers to study the size, shape, and distribution of the aggregates. [, ]

Q12: What are the spectral characteristics of D-lactide?

A12: D-lactide can be characterized using spectroscopic techniques like FTIR and NMR. FTIR helps identify functional groups, while 1H-NMR and 13C-NMR provide detailed information about the arrangement of atoms within the molecule. [, ]

Q13: What are the limitations of conventional linear high-molecular-weight stereocomplex PLA?

A13: One limitation is its limited melt stability, meaning it may not fully regain its stereocomplex structure after melting, affecting its processability. []

Q14: Are there strategies to overcome the melt stability issue of stereocomplex PLA?

A14: Yes, incorporating small amounts of ε-caprolactone into PDLA, forming a random copolymer (PDLCL), has shown promise in enhancing the melt stability of stereocomplex PLA. [] The ε-caprolactone acts as a soft segment, facilitating chain movement and promoting stereocomplex re-formation after melting.

Q15: What is the significance of controlling the degradation rate of D-lactide-based materials?

A15: Controlling degradation is crucial for biomedical applications. The degradation rate can be tailored by adjusting factors like molecular weight, crystallinity, and copolymer composition. [, ]

Q16: How can the mechanical properties of PLA be further enhanced?

A16: Incorporating reinforcing agents like carbon nanotubes or nanoclays into the PLA matrix can significantly enhance mechanical properties, including tensile strength and toughness. [, ] Surface modification of these reinforcing agents can further improve their dispersion and interfacial adhesion within the PLA matrix.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。